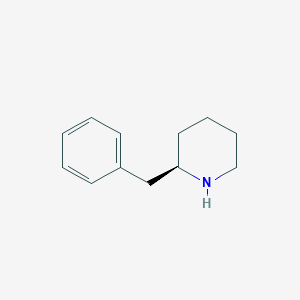

(R)-2-Benzylpiperidine

Descripción general

Descripción

®-2-Benzylpiperidine is a chiral organic compound that belongs to the class of piperidines It is characterized by the presence of a benzyl group attached to the second carbon of the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Benzylpiperidine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring.

Benzylation: The piperidine ring is then subjected to benzylation, where a benzyl group is introduced at the second carbon position. This can be achieved through various methods, including the use of benzyl halides in the presence of a base.

Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques are employed. This may involve the use of chiral catalysts or chiral auxiliaries to selectively produce the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-Benzylpiperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

®-2-Benzylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert ®-2-Benzylpiperidine to its corresponding amine derivatives.

Substitution: The benzyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions include benzyl-substituted piperidines, ketones, aldehydes, and amine derivatives.

Aplicaciones Científicas De Investigación

®-2-Benzylpiperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: ®-2-Benzylpiperidine is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of ®-2-Benzylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Benzylpiperidine: The enantiomer of ®-2-Benzylpiperidine, with similar chemical properties but different biological activity.

N-Benzylpiperidine: A related compound with the benzyl group attached to the nitrogen atom of the piperidine ring.

2-Phenylpiperidine: A compound with a phenyl group instead of a benzyl group attached to the second carbon of the piperidine ring.

Uniqueness

®-2-Benzylpiperidine is unique due to its specific chiral configuration, which imparts distinct biological activity and chemical reactivity compared to its enantiomer and other similar compounds. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

(R)-2-Benzylpiperidine is a chiral compound within the piperidine class, recognized for its significant biological activities, particularly in modulating neurotransmitter systems. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to the nitrogen atom of the piperidine ring. Its stereochemistry plays a crucial role in its biological activity, influencing interactions with various receptors in the central nervous system (CNS). The compound is classified as an alkaloid and psychoactive substance due to its effects on neurotransmitter pathways.

Research indicates that this compound primarily interacts with dopamine and serotonin receptors. It has been shown to enhance neurotransmitter release and inhibit reuptake mechanisms, leading to increased synaptic concentrations of these neurotransmitters. This modulation is critical for mood regulation and cognitive functions.

Key Findings:

- Dopamine Transporter (DAT) Interaction : The compound exhibits notable affinity for DAT, with an inhibition constant (K_i) reported at 6,360 nM and functional inhibition (IC_50) ranging from 3,780 to 8,800 nM. These values suggest a weaker interaction compared to methylphenidate .

- Serotonin Transporter (SERT) Interaction : At high concentrations (10,000 nM), it produced 22% inhibition of SERT binding .

- Norepinephrine Transporter (NET) : It also shows some inhibitory activity on NET, indicating a broader spectrum of action among monoamine transporters .

Pharmacological Applications

This compound's ability to modulate neurotransmitter systems has led to investigations into its potential therapeutic applications:

- Antiproliferative Activity : Similar compounds have demonstrated significant antiproliferative effects on various cancer cell lines. For instance, derivatives with the benzoylpiperidine structure showed IC_50 values between 19.9 to 75.3 µM against human breast and ovarian cancer cells .

- Neuroprotective Effects : Its structural similarity to donepezil suggests potential use in treating neurodegenerative diseases by enhancing cholinergic transmission .

Study on Anticancer Activity

A study focusing on benzoylpiperidine derivatives highlighted their selective inhibition of Monoacylglycerol Lipase (MAGL), which is overexpressed in several cancers. Compound modifications led to enhanced potency with IC_50 values as low as 80 nM against MAGL, demonstrating significant inhibition of cell growth in human breast and ovarian cancer models .

Neuropharmacological Assessment

In neuropharmacological studies, compounds derived from this compound exhibited improved survival rates in neuronal cell cultures when compared to standard treatments. These findings underscore the compound's potential as a neuroprotective agent .

Summary of Biological Activities

| Activity Type | IC_50 Values | Notes |

|---|---|---|

| Dopamine Transporter Inhibition | 3,780 - 8,800 nM | Weaker than methylphenidate |

| Serotonin Transporter Inhibition | 22% at 10,000 nM | Moderate inhibition |

| Norepinephrine Transporter Inhibition | 36% at high concentration | Broad spectrum activity |

| Antiproliferative Activity | 19.9 - 75.3 µM | Effective against various cancer cell lines |

| MAGL Inhibition | 80 nM | Significant impact on cancer cell growth |

Propiedades

IUPAC Name |

(2R)-2-benzylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXCORRITGNIHP-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203452-46-4 | |

| Record name | 2-Benzylpiperidine, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGN6TR76QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.